3',5'-Bis(trifluoromethyl)acetophenone

Overview

Description

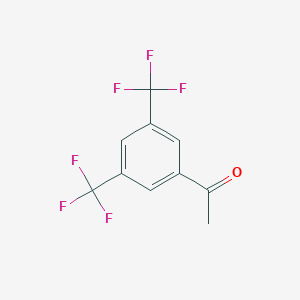

3',5'-Bis(trifluoromethyl)acetophenone (CAS: 30071-93-3) is a fluorinated aromatic ketone with two trifluoromethyl (-CF₃) groups at the meta positions of the benzene ring. Its molecular formula is C₁₀H₆F₆O, and it has a molecular weight of 256.14 g/mol. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral intermediates due to its strong electron-withdrawing properties and steric bulk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the bromination of 3,5-bis(trifluoromethyl)benzene followed by a Grignard reaction with acetyl chloride. This method provides a high yield of the desired product and is often preferred for industrial-scale production .

Industrial Production Methods

In industrial settings, the production of 3’,5’-Bis(trifluoromethyl)acetophenone often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the reagents and conditions used.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Reduction: 3’,5’-Bis(trifluoromethyl)phenyl ethanol

Oxidation: Carboxylic acids or other oxidized derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

3',5'-Bis(trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an attractive building block for drug development.

Case Study: MAO Inhibitors

Research indicates that derivatives of this compound exhibit inhibitory activity against monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. A study demonstrated that pyridazin-5-ones synthesized from this compound showed varying degrees of inhibition, with some achieving submicromolar IC50 values against MAO-B, indicating potential for treating neurological disorders .

Asymmetric Synthesis

The compound has been utilized in asymmetric biocatalytic processes. Notably, a bacterial strain, Leifsonia xyli HS0904, was isolated for its ability to reduce this compound asymmetrically to produce (1R)-[3',5'-bis(trifluoromethyl)phenyl] ethanol. This biotransformation highlights the compound's utility in producing enantiomerically pure products, which are crucial in pharmaceutical applications .

Catalytic Applications

This compound has been explored as a catalyst in various organic reactions due to its electronic properties imparted by the trifluoromethyl groups. Its ability to stabilize reaction intermediates can enhance reaction rates and selectivity.

Case Study: Reaction Conditions

In one experiment, the compound was reacted with trifluoroacetic anhydride and hydrogen peroxide under controlled conditions to yield 3',5'-bis(trifluoromethyl)phenol with a yield of 63%. This reaction demonstrated the compound's effectiveness in facilitating transformations involving electrophilic aromatic substitutions .

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in material science, particularly in developing advanced materials with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3’,5’-Bis(trifluoromethyl)acetophenone varies depending on its application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antibacterial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3',5'-bis(trifluoromethyl)acetophenone with structurally related acetophenone derivatives:

Reactivity in Catalytic Reactions

- Asymmetric Reduction: this compound exhibits a high turnover frequency (TOF = 200 s⁻¹) and enantiomeric excess (98% ee) in asymmetric transfer hydrogenation, outperforming mono-substituted analogs like 3'-(trifluoromethyl)acetophenone (TOF < 100 s⁻¹) due to optimized steric interactions with chiral catalysts .

- Biocatalytic Reduction: The bis-CF₃ substitution enhances enantioselectivity in microbial reductions. For example, Leifsonia xyli HS0904 achieves 98% ee for the (R)-alcohol product, a key intermediate in neurokinin antagonists, while mono-CF₃ analogs show lower selectivity .

Key Research Findings

Catalytic Efficiency: The bis-CF₃ substitution increases TOF by 100% compared to mono-CF₃ analogs in iron-catalyzed asymmetric reductions .

Microbial Selectivity: Enantioselectivity in bioreductions correlates with the number of -CF₃ groups, with bis-CF₃ achieving >98% ee versus 80–90% ee for mono-CF₃ .

Synthetic Challenges : Bromination of 3,5-bis(trifluoromethyl)benzene requires optimized conditions (e.g., safe Grignard reagent preparation) to avoid exothermic side reactions, a concern less prominent in para-substituted analogs .

Biological Activity

3',5'-Bis(trifluoromethyl)acetophenone is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique electronic properties and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Formula: C₁₀H₆F₆O

Molecular Weight: 256.15 g/mol

CAS Number: 30071-93-3

Boiling Point: 85 °C (8 mmHg)

Density: 1.422 g/cm³

Flash Point: 82 °C (179 °F)

The presence of two trifluoromethyl groups enhances the compound's electron-withdrawing capabilities, significantly influencing its reactivity and interaction with biological targets. This structural feature makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

This compound exhibits notable effects on various biochemical pathways:

- Immune Modulation: The compound has been shown to stabilize endosomal toll-like receptor TRL8, which is crucial for immune response modulation. This stabilization can enhance immune signaling pathways, leading to altered gene expression and cellular metabolism .

- Enzyme Inhibition: It acts as an inhibitor for specific enzymes, modulating their activities through binding interactions. The structural characteristics of the compound allow it to form stable interactions with target proteins, affecting their functions .

Cellular Effects

The compound influences several cellular processes:

- Signaling Pathways: It affects cell signaling pathways that regulate gene expression and metabolic processes.

- Toxicity at High Doses: While lower doses can exhibit beneficial effects on immune responses, higher doses may lead to adverse effects such as respiratory irritation and skin irritation .

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions: The compound's fluorinated aromatic structure facilitates interactions with biomolecules, leading to changes in enzyme activity and gene expression.

- Influence on Metabolic Pathways: It participates in various metabolic pathways, interacting with enzymes that catalyze its transformation into different metabolites .

Microbial Transformation

A significant study isolated a novel bacterial strain, Leifsonia xyli HS0904, capable of asymmetrically reducing this compound to (1R)-[3',5'-bis(trifluoromethyl)phenyl] ethanol. This transformation demonstrated high enantiomeric excess (ee) values under optimized conditions (pH 8.0, 30 °C), showcasing the potential for biocatalytic applications in synthesizing chiral compounds .

Catalytic Reactions

Research indicates that the enantioselectivity of reactions involving this compound is influenced by the structure of catalysts used in asymmetric transfer hydrogenation. For instance, chiral ruthenium catalysts have shown improved enantioselectivity when applied to this compound compared to traditional catalysts .

Comparative Analysis

| Compound Name | Key Features |

|---|---|

| This compound | Contains two trifluoromethyl groups; exhibits enhanced reactivity due to increased electron-withdrawing effect. |

| 2,2,2-Trifluoroacetophenone | Has a trifluoromethyl group at the alpha position; alters reactivity compared to this compound. |

| 3-Fluoroacetophenone | Contains only one fluorine atom; less electron-withdrawing compared to trifluoromethyl variants. |

Q & A

Q. What are the common synthetic routes for 3',5'-Bis(trifluoromethyl)acetophenone, and how do reaction conditions influence yield and purity?

Basic

The synthesis of this compound typically involves halogenation or Friedel-Crafts acylation. A key method employs bromination using pyridine hydrobromide perbromide for α-bromination of acetophenone derivatives, yielding intermediates for further functionalization . Electron-withdrawing trifluoromethyl groups enhance electrophilic substitution reactivity, enabling selective acylation. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact purity: anhydrous conditions and Lewis acids like AlCl₃ improve yields by minimizing side reactions . Post-synthesis purification via column chromatography or recrystallization is recommended for high-purity isolates (>97%) .

Q. How can enantioselective reduction of this compound be optimized for high enantiomeric excess (ee)?

Advanced

Enantioselective reduction to (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol is achieved via:

- Biocatalysis : Whole-cell systems like Leifsonia xyli HS0904 or recombinant E. coli expressing carbonyl reductases (e.g., LXCAR-S154Y) provide >99% ee under optimized NAD(P)H cofactor recycling. Substrate-directed microbial screening in enriched media (e.g., 2 g/L substrate, pH 6.5) enhances activity .

- Asymmetric Transfer Hydrogenation (ATH) : Iron precatalysts with chiral ligands (e.g., dihydroxy bis(sulfonamide)) achieve 98% ee at 60°C. Catalyst turnover frequency (TOF) improves with sterically unencumbered ligands (e.g., 200 s⁻¹ for precatalyst 30) and excess base (≥6 eq.) to stabilize intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?

Basic

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm), while ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and ketone protons (δ 2.6–3.0 ppm) .

- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (256.14 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and reaction progress. Chiral columns (e.g., Daicel OD-H) separate enantiomers for ee determination .

Q. How do electron-withdrawing substituents influence reactivity in catalytic hydrogenation or cross-coupling reactions?

Advanced

The trifluoromethyl groups at the 3' and 5' positions enhance electrophilicity of the ketone, accelerating nucleophilic additions but complicating reduction due to steric hindrance. In hydrogenation:

- Electronic Effects : Electron-withdrawing groups lower the LUMO energy, facilitating hydride transfer but requiring tailored catalysts (e.g., Ru-SYNPHOS) to mitigate over-reduction .

- Steric Effects : Bulky substituents reduce catalyst accessibility, necessitating ligands with flexible backbones (e.g., Josiphos) for efficient turnover .

Q. What are the key applications of this compound in pharmaceutical intermediate synthesis?

Basic

This compound serves as a precursor for:

- Neurokinin Antagonists : The (R)-alcohol derivative is an intermediate in antiemetic drugs targeting chemotherapy-induced nausea .

- Fungicides : α-Brominated derivatives are intermediates in agrochemicals like flutianil, synthesized via regioselective bromination .

Q. How should researchers address discrepancies in catalytic efficiency reported across studies?

Advanced

Contradictions in turnover numbers (TON) or ee values often arise from:

- Experimental Variables : Substrate concentration, solvent polarity (e.g., isopropanol vs. toluene), and co-solvents (e.g., NADESs) alter enzyme or catalyst stability .

- Catalyst Characterization : Impurities in precatalysts (e.g., isomer mixtures in iron complexes) can skew results. Use spectroscopic (EPR, XAS) and chromatographic (HPLC) validation for catalyst integrity .

- Data Normalization : Report TON/TOF relative to active sites (e.g., enzyme units or metal centers) for cross-study comparability .

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYCSIKSZLARBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184146 | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30071-93-3 | |

| Record name | Bis (trifluoromethyl)acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30071-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030071933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6HO7HB1FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.